molecular formula C7H5BrF3N B2483678 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine CAS No. 1211517-98-4

3-Bromo-6-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B2483678
CAS No.: 1211517-98-4
M. Wt: 240.023
InChI Key: ZJHXVNHHGSDHQE-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N. The presence of bromine, methyl, and trifluoromethyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common method involves the bromination of 6-methyl-2-(trifluoromethyl)pyridine. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like chloroform (CHCl₃). The reaction is carried out at room temperature and then heated to reflux for about an hour .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines depending on the boron reagent used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methyl-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

3-bromo-6-methyl-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-3-5(8)6(12-4)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHXVNHHGSDHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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